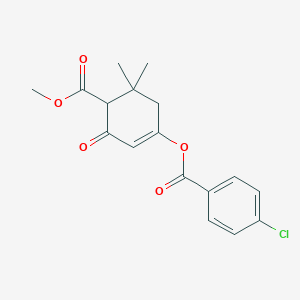![molecular formula C24H32N6O7 B296127 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate is a chemical compound that has been synthesized for scientific research purposes. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate involves inhibition of PDEs and protein kinases. It has been shown to be a selective inhibitor of PDE4, which is involved in the regulation of inflammatory responses. Inhibition of PDE4 can lead to decreased inflammation and has potential therapeutic applications in various inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate depend on its target enzymes and the specific biological system being studied. It has been shown to have anti-inflammatory effects in various cell and animal models. It has also been studied for its potential anti-cancer effects, as it can inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate in lab experiments is its potency as an enzyme inhibitor. It can be used to study the specific roles of PDEs and protein kinases in various biological systems. However, one limitation is that it may not accurately reflect the physiological effects of the compound in vivo, as it may have off-target effects and different pharmacokinetics.
未来方向
There are several future directions for research on 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic applications in various inflammatory diseases, such as asthma and chronic obstructive pulmonary disease. It may also have potential anti-cancer effects and could be studied further in this context. Additionally, future research could focus on developing more selective inhibitors of PDEs and protein kinases, which could have fewer off-target effects and greater therapeutic potential.
合成方法
The synthesis of 2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate is a complex process that involves several steps. The starting materials for the synthesis are 3,4,5-trimethoxybenzoic acid and 2-amino-6-chloropurine. The reaction between these two compounds results in the formation of 2-(3,4,5-trimethoxybenzoyl)amino-6-chloropurine. This intermediate compound is then reacted with 3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-1-yl)ethyl chloride to form the final product.
科学研究应用
2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including phosphodiesterases (PDEs) and protein kinases. PDEs are enzymes that degrade cyclic nucleotides, which are important signaling molecules in the body. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, which can have various physiological effects.
属性
分子式 |
C24H32N6O7 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC 名称 |
2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-1-yl]ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H32N6O7/c1-26-7-9-29(10-8-26)23-25-20-18(27(23)2)21(31)30(24(33)28(20)3)11-12-37-22(32)15-13-16(34-4)19(36-6)17(14-15)35-5/h13-14H,7-12H2,1-6H3 |
InChI 键 |
NSNDPHOSXSXXCC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
规范 SMILES |
CN1CCN(CC1)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCOC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
![3-{[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]methylene}-4-phenyldihydro-2(3H)-furanone](/img/structure/B296045.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B296046.png)


![Methyl 2-[(4-methyl-5-oxo-2,5-dihydro-2-furanyl)oxy]benzoate](/img/structure/B296051.png)
![6-[(Diphenylboryl)oxy]-6-oxo-1,5-hexanediamine](/img/structure/B296052.png)
![2-[(diphenylboryl)oxy]-1-(1H-indol-3-ylmethyl)-2-oxoethylamine](/img/structure/B296053.png)
![1-[(Diphenylboryl)oxy]-1-oxo-3-phenyl-2-propanamine](/img/structure/B296055.png)
![2-Amino-3-[(diethylboryl)oxy]-3-oxo-1-propanethiol](/img/structure/B296056.png)

![N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)

![Diethyl 5-(4-methoxyphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296065.png)